1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C10H20N2O It is a piperidine derivative, where the piperidine ring is substituted with a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine typically involves the reaction of piperidine with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of tetrahydro-2H-pyran-4-ylmethyl chloride as a starting material, which reacts with piperidine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as a κ-opioid receptor antagonist, where it binds to the receptor and inhibits its activity. This interaction can modulate various physiological processes, including pain perception and mood regulation .
Comparison with Similar Compounds
Similar Compounds
- **1-(Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine
- **1-(Pyridin-3-yl)piperidin-4-ol hydrochloride
- **4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride
Uniqueness
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro-2H-pyran-4-yl group provides steric and electronic effects that influence its reactivity and interactions with biological targets .
Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine, a compound featuring a piperidine ring substituted with a tetrahydro-2H-pyran moiety, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 179.29 g/mol. The compound's structure allows it to exhibit high gastrointestinal absorption and the ability to permeate the blood-brain barrier, making it particularly relevant in pharmacological research targeting central nervous system disorders.
Target Receptors
This compound primarily acts as a selective antagonist at the kappa opioid receptor (KOR) . This interaction is crucial as KOR is involved in pain modulation and other physiological processes. The blockade of KOR by this compound can inhibit the release of prolactin and reduce pain perception, as demonstrated in various animal models.
Biochemical Pathways
The compound influences several biochemical pathways:
- Pain Perception : By inhibiting KOR-mediated signaling, it alters pain pathways, potentially providing analgesic effects.
- Hormonal Regulation : The compound's action on KOR affects hormone release dynamics, which may have implications for conditions related to hormonal imbalances.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption, distribution, metabolism, and excretion (ADME) properties. Its ability to cross the blood-brain barrier enhances its potential for treating neurological conditions .
Neuroprotective Effects
Research suggests that this compound exhibits promising neuroprotective effects , modulating neurotransmitter systems such as serotonin and dopamine pathways. This interaction profile indicates potential applications in treating disorders like anxiety and depression.
Anticancer Activity
Piperidine derivatives, including this compound, have been reported to induce apoptosis in cancer cells. They activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of apoptotic markers such as cleaved caspase-3 in tumor cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Pain Management : In preclinical models, the compound demonstrated significant analgesic properties by effectively blocking KOR-mediated pain pathways.
- Neuropharmacology : A study highlighted its potential as a modulator for neurotransmitter systems, showing efficacy in reducing symptoms associated with anxiety disorders.
- Cancer Research : In vitro studies indicated that piperidine derivatives could promote apoptosis in cancer cells through the upregulation of HIF-related pathways, suggesting therapeutic avenues for cancer treatment .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Mechanism of Action | Key Biological Activity |
---|---|---|---|
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-am | C11H21N | KOR antagonist | Analgesic, neuroprotective |
Piperidine Derivative A | C12H22N | HIF pathway activation | Anticancer |
Piperidine Derivative B | C10H18N2 | Serotonin receptor modulation | Antidepressant |
Properties
IUPAC Name |
1-(oxan-4-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEWWTCNTUFKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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